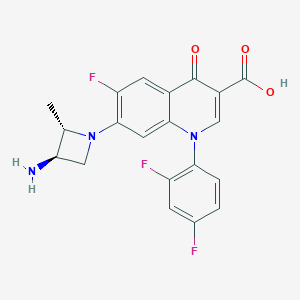

Cetefloxacin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)/t9-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDOHCZUKCZDEQ-BJOHPYRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161810 | |

| Record name | Cetefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141725-88-4 | |

| Record name | Cetefloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFY01MZD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ciprofloxacin

Note: This guide addresses the mechanism of action of Ciprofloxacin . Initial searches for "Cetefloxacin" did not yield any specific information, suggesting a possible typographical error. Ciprofloxacin is a well-researched fluoroquinolone antibiotic, and its mechanism of action is detailed below.

Introduction

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is widely utilized in the treatment of a variety of bacterial infections. Its potent bactericidal activity stems from the inhibition of essential enzymes involved in bacterial DNA replication and repair. This guide provides a detailed technical overview of the core mechanism of action of ciprofloxacin, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Ciprofloxacin's primary mode of action is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of bacterial DNA, a process vital for DNA replication, recombination, and repair.

1. DNA Gyrase (Topoisomerase II): DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome. This process is necessary to relieve the torsional stress that accumulates ahead of the replication fork during DNA replication. Ciprofloxacin binds to the DNA-gyrase complex, specifically targeting the A subunit of the enzyme.[2] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[3] The trapped gyrase-DNA complex acts as a physical barrier to the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering cell death.[4]

2. Topoisomerase IV: Topoisomerase IV, on the other hand, is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of the newly replicated chromosomes into the daughter cells, leading to a failure in cell division and subsequent cell death.

The relative importance of DNA gyrase and topoisomerase IV as the primary target for ciprofloxacin can vary between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is more sensitive to ciprofloxacin's inhibitory effects.[5]

Signaling Pathway of Ciprofloxacin's Action

Caption: Ciprofloxacin's mechanism of action targeting DNA gyrase and topoisomerase IV.

Quantitative Data on Enzyme Inhibition and Antibacterial Activity

The potency of ciprofloxacin against its target enzymes and its overall antibacterial efficacy can be quantified by determining the 50% inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC), respectively.

Table 1: Ciprofloxacin IC50 Values for DNA Gyrase and Topoisomerase IV

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | 27.8 | [5] |

| Enterococcus faecalis | Topoisomerase IV | 9.30 | [5] |

| Staphylococcus aureus | DNA Gyrase | 1.25 | [6] |

| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | [6] |

| Neisseria gonorrhoeae | DNA Gyrase | 0.39 | [7] |

| Neisseria gonorrhoeae | Topoisomerase IV | 13.7 | [7] |

Table 2: Ciprofloxacin MIC Values for Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.005 - 0.08 | [8] |

| Staphylococcus aureus | ATCC 29213 | 3.42 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 5.4 | [8] |

| Klebsiella pneumoniae | ATCC 10031 | 0.08 | [1] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.52 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ciprofloxacin.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of ciprofloxacin required to inhibit the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, and 6.5% glycerol).

-

Inhibitor Addition: Varying concentrations of ciprofloxacin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for the visualization of the inhibition of supercoiling.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of ciprofloxacin that results in a 50% reduction in supercoiling activity compared to the control without the inhibitor.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Workflow for determining DNA gyrase supercoiling inhibition.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To measure the inhibitory effect of ciprofloxacin on the decatenation activity of topoisomerase IV.

Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Reaction Setup: The reaction mixture includes kDNA, topoisomerase IV enzyme, and an appropriate assay buffer (e.g., 40 mM Tris-HCl pH 7.6, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, and 50 µg/ml BSA).

-

Inhibitor Addition: Ciprofloxacin is added at a range of concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Decatenated minicircles migrate faster than the catenated network.

-

IC50 Determination: The disappearance of the kDNA network and the appearance of decatenated minicircles are quantified to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of ciprofloxacin that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).[9]

-

Serial Dilution: Ciprofloxacin is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

-

Reading Results: The MIC is determined as the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.[10]

Mechanisms of Resistance

Bacterial resistance to ciprofloxacin primarily arises from mutations in the genes encoding its target enzymes and through mechanisms that reduce the intracellular concentration of the drug.

1. Target Site Mutations: The most common mechanism of resistance involves mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively.[11] These mutations, such as alterations in the Ser-83 and Asp-87 codons of gyrA and the Ser-80 and Glu-84 codons of parC, reduce the binding affinity of ciprofloxacin to its target enzymes, thereby decreasing its inhibitory effect.[12][13][14]

2. Efflux Pumps: Bacteria can also develop resistance by overexpressing efflux pumps, which are membrane proteins that actively transport ciprofloxacin out of the cell, reducing its intracellular concentration to sub-inhibitory levels.

Logical Relationship of Resistance Development

Caption: Key mechanisms leading to ciprofloxacin resistance in bacteria.

Conclusion

Ciprofloxacin exerts its potent bactericidal effect by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts essential cellular processes of DNA replication and segregation, ultimately leading to bacterial cell death. The emergence of resistance, primarily through target-site mutations and efflux pump overexpression, underscores the importance of continued research and development of new antimicrobial agents and strategies to combat bacterial infections. This guide provides a foundational understanding of the core mechanisms of ciprofloxacin, which is crucial for the rational design of novel antibacterial therapies.

References

- 1. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review [mdpi.com]

- 2. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutation Supply and Relative Fitness Shape the Genotypes of Ciprofloxacin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]

An In-depth Technical Guide to the Discovery and Development of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] It is a second-generation fluoroquinolone that demonstrates potent activity against a wide range of Gram-negative and Gram-positive bacteria.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of ciprofloxacin.

Discovery and History

The development of ciprofloxacin emerged from research aimed at improving the potency of early quinolone antibiotics like nalidixic acid.[1] In the 1980s, scientists at Bayer Pharmaceuticals discovered that replacing the ethyl group of norfloxacin with a cyclopropyl group significantly enhanced its bactericidal activity against Gram-negative bacteria.[6] This structural modification resulted in the creation of ciprofloxacin.[6]

Ciprofloxacin was patented by Bayer in 1983 and received its first FDA approval in 1987 for oral administration.[3][6] An intravenous formulation was subsequently approved in 1991.[1][6] Ciprofloxacin is included on the World Health Organization's List of Essential Medicines.[1][6]

Chemical Synthesis

A streamlined synthetic route for ciprofloxacin has been developed to improve efficiency and reduce costs.[7][8] The process involves the synthesis of a key synthon which allows for the early insertion of the cyclopropylamine moiety.[7][8] This is followed by a series of high-yielding reactions to produce the final ciprofloxacin product.[7][8]

Below is a diagram illustrating a proposed synthetic pathway for ciprofloxacin.

Experimental Protocol: Synthesis of Ciprofloxacin

A detailed experimental protocol for a modern synthesis of ciprofloxacin involves the following key steps[7][8]:

-

Enamine Formation: Nucleophilic displacement of a vinyl ether with cyclopropylamine to produce the enamine synthon.

-

C-Acetylation: Chemoselective C-acetylation of the enamine with 2,4-dichloro,5-fluoro benzoyl chloride in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield a key intermediary.

-

Intramolecular Nucleophilic Substitution: Intramolecular cyclization of the intermediary in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Piperazine Coupling: Reaction of the cyclized product with piperazine to introduce the piperazinyl substituent.

-

Hydrolysis: Final hydrolysis of the ester group to yield ciprofloxacin.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9][10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[11][12]

-

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin traps the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of this enzyme interferes with the segregation of replicated chromosomes into daughter cells.

The inhibition of these enzymes ultimately leads to the cessation of DNA synthesis and bacterial cell death.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of ciprofloxacin is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard method for this is the broth microdilution assay:

-

Preparation of Ciprofloxacin dilutions: A series of twofold dilutions of ciprofloxacin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin has been extensively studied.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability (Oral) | ~70% | [14] |

| Time to Peak Plasma Concentration (Oral) | 1-2 hours | [14] |

| Elimination Half-life | ~4 hours | [3][5] |

| Volume of Distribution | 1.74 to 5.0 L/kg | [14] |

| Protein Binding | 20-40% | |

| Metabolism | Hepatic (CYP1A2 inhibitor) | [1][3] |

| Primary Route of Excretion | Renal | [5][10] |

Experimental Protocol: Pharmacokinetic Analysis in Human Subjects

A typical pharmacokinetic study of ciprofloxacin in humans involves the following:

-

Subject Recruitment: Healthy volunteers or patients are recruited for the study.

-

Drug Administration: A single or multiple doses of ciprofloxacin are administered orally or intravenously.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of ciprofloxacin in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, and half-life.

Clinical Development and Efficacy

Ciprofloxacin has undergone extensive clinical trials to establish its efficacy and safety in treating a wide range of infections.

| Infection Type | Typical Oral Dosage | Clinical Efficacy | Reference |

| Urinary Tract Infections (UTIs) | 250-500 mg twice daily | As effective as trimethoprim/sulfamethoxazole. | [15] |

| Lower Respiratory Tract Infections | 500-750 mg twice daily | As effective as ampicillin in resolving symptoms and eradicating pathogens. | [15] |

| Skin and Skin Structure Infections | 750 mg twice daily | As effective as intravenous cefotaxime. | [15] |

| Bone and Joint Infections | 500-750 mg twice daily | Favorable clinical response. | [16] |

| Infectious Diarrhea | 500 mg twice daily | Effective against a variety of causative pathogens. | [1] |

Adverse Effects

Common side effects of ciprofloxacin include nausea, vomiting, and diarrhea.[1] More severe, though less common, adverse effects can include tendon rupture, hallucinations, and nerve damage.[1]

Experimental Protocol: Randomized Controlled Clinical Trial

A randomized controlled trial to evaluate the efficacy of ciprofloxacin for a specific infection would typically follow this structure:

-

Study Design: A prospective, randomized, double-blind, controlled study design is often employed.

-

Patient Population: Patients with a confirmed diagnosis of the target infection are enrolled.

-

Randomization: Patients are randomly assigned to receive either ciprofloxacin or a standard-of-care comparator antibiotic.

-

Treatment: Both groups receive the assigned treatment for a specified duration.

-

Efficacy Assessment: Clinical outcomes (e.g., resolution of symptoms, microbiological eradication) are assessed at the end of treatment and at follow-up visits.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine if ciprofloxacin is non-inferior or superior to the comparator.

Conclusion

Ciprofloxacin remains a clinically important antibiotic due to its broad spectrum of activity and favorable pharmacokinetic profile. Its discovery was a significant advancement in the field of antibacterial therapy. Ongoing research focuses on understanding and overcoming mechanisms of resistance to ensure its continued efficacy for future generations.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. About ciprofloxacin - NHS [nhs.uk]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ciprofloxacin - American Chemical Society [acs.org]

- 7. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 8. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reviewofconphil.com [reviewofconphil.com]

- 11. Wicked: The untold story of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Ciprofloxacin: an update on clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Cetefloxacin Against Bacterial Strains: A Technical Guide

Disclaimer: As of late 2025, publicly available data on the in vitro activity of Cetefloxacin is limited. This compound is a fluoroquinolone antibiotic. To fulfill the structural requirements of this technical guide, data for Ciprofloxacin, a well-characterized fluoroquinolone, will be used as a representative example to illustrate data presentation and interpretation. All quantitative data presented herein pertains to Ciprofloxacin and should not be directly attributed to this compound without further specific studies.

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of this compound, a fluoroquinolone antibiotic, against a range of bacterial strains. The document is intended for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols for determining the antibacterial activity of this compound, including Minimum Inhibitory Concentration (MIC) determination and time-kill kinetics. Furthermore, it presents a summary of the expected in vitro activity of a representative fluoroquinolone against key Gram-positive and Gram-negative bacteria in structured tables. The guide also includes visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding of the evaluation process.

Introduction

This compound belongs to the fluoroquinolone class of antibiotics, which are synthetic chemotherapeutic agents with a broad spectrum of antimicrobial activity.[1] The bactericidal action of fluoroquinolones results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By targeting these enzymes, fluoroquinolones effectively disrupt bacterial cell division and lead to cell death.[3] The in vitro evaluation of new antimicrobial agents like this compound is a critical step in the drug development process, providing essential data on its potency and spectrum of activity against various bacterial pathogens.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity of Ciprofloxacin, a representative fluoroquinolone, against a panel of common Gram-positive and Gram-negative bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[4] MIC50 and MIC90 values indicate the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacterial Strains

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 162 | ≤0.12 - 1.0 | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-resistant) | 111 | ≤0.12 - 2.0 | 0.5 | 1.0 |

| Streptococcus pneumoniae | - | 0.5 - 4.0 | 1.0 | 2.0 |

| Enterococcus faecalis | - | 0.25 - 8.0 | 1.0 | 2.0 |

Data compiled from various in vitro studies of Ciprofloxacin.[4][5]

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacterial Strains

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 177 | ≤0.015 - 0.25 | 0.015 | 0.03 |

| Klebsiella pneumoniae | - | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 518 | ≤0.03 - 32 | 0.25 | 2.0 |

| Haemophilus influenzae | - | ≤0.008 - 0.03 | 0.015 | 0.015 |

Data compiled from various in vitro studies of Ciprofloxacin.[6][7]

Experimental Protocols

This section details the standard methodologies for the in vitro evaluation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using standardized methods such as broth microdilution or agar dilution.

4.1.1 Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a known concentration.

-

Preparation of Microtiter Plates: Dispense serial two-fold dilutions of the this compound stock solution into 96-well microtiter plates containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be uniform.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

4.1.2 Agar Dilution Method

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation of Cultures: Grow bacterial cultures to the logarithmic phase of growth in a suitable broth medium.

-

Exposure to this compound: Add this compound to the bacterial cultures at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control culture without the antibiotic.

-

Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

-

Incubation and Data Analysis: Incubate the agar plates at 35-37°C for 18-24 hours. Count the colonies and calculate the log10 CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]

Mandatory Visualizations

Signaling Pathway of Fluoroquinolone Action

The primary mechanism of action of fluoroquinolones like this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination.

Logical Relationship in Time-Kill Assay

This diagram outlines the logical progression and interpretation of a time-kill kinetic assay.

Caption: Logic of a time-kill assay.

References

- 1. About ciprofloxacin - NHS [nhs.uk]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 4. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of ciprofloxacin against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of ciprofloxacin against resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Cetefloxacin

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for "Cetefloxacin" have not yielded any specific results for a compound with this name in publicly available scientific literature and databases. The search results consistently refer to "Ciprofloxacin," a well-known second-generation fluoroquinolone antibiotic.

It is possible that "this compound" may be:

-

A novel or investigational compound with limited public information.

-

An internal codename for a drug candidate that has not yet been publicly disclosed.

-

A misspelling of an existing drug, such as Ciprofloxacin.

This guide will proceed by providing a comprehensive overview of the pharmacokinetics and pharmacodynamics of Ciprofloxacin as a representative fluoroquinolone, given the high likelihood of a naming error. Should data on "this compound" become available, this document will be updated accordingly.

Pharmacokinetics of Ciprofloxacin

The pharmacokinetic profile of Ciprofloxacin describes its absorption, distribution, metabolism, and excretion within the body. These parameters are crucial for determining appropriate dosing regimens to ensure therapeutic efficacy while minimizing potential toxicity.

Absorption

Ciprofloxacin is readily absorbed from the gastrointestinal tract following oral administration.

-

Bioavailability: Approximately 70% of an oral dose reaches the systemic circulation.[1][2]

-

Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations are typically achieved within 1 to 2 hours after oral administration.[2][3]

-

Effect of Food: Co-administration with food can delay the absorption and reduce the peak concentration, but the overall extent of absorption is not significantly affected.[3]

Distribution

Ciprofloxacin distributes widely throughout the body.

-

Volume of Distribution: The volume of distribution is high, estimated at 2 to 3 L/kg, indicating extensive tissue penetration.[4]

-

Protein Binding: Ciprofloxacin exhibits low binding to plasma proteins, typically in the range of 20% to 40%.

-

Tissue Penetration: It achieves significant concentrations in various tissues and fluids, including the kidneys, lungs, prostate, and bile. Penetration into the cerebrospinal fluid is relatively low.[1]

Metabolism

Ciprofloxacin is metabolized in the liver to a lesser extent than some other fluoroquinolones. At least four metabolites have been identified, all of which possess some microbiological activity, but less than the parent compound. Ciprofloxacin is a known inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme, which can lead to drug interactions.[4]

Excretion

Ciprofloxacin and its metabolites are eliminated from the body through both renal and non-renal pathways.

-

Primary Route: The primary route of elimination is renal, with about 50-70% of an administered dose excreted unchanged in the urine.[1]

-

Elimination Half-Life: The elimination half-life is approximately 3 to 5 hours in individuals with normal renal function.[1][2]

-

Renal Impairment: In patients with impaired renal function, the half-life is prolonged, necessitating dose adjustments.[4]

Pharmacokinetic Data Summary

| Parameter | Value | Reference |

| Oral Bioavailability | ~70% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [2][3] |

| Volume of Distribution (Vd) | 2 - 3 L/kg | [4] |

| Plasma Protein Binding | 20% - 40% | |

| Elimination Half-life (t1/2) | 3 - 5 hours | [1][2] |

| Primary Route of Excretion | Renal | [1] |

Pharmacodynamics of Ciprofloxacin

The pharmacodynamics of Ciprofloxacin describe the relationship between drug concentration and its antibacterial effect.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for the negative supercoiling of bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the DNA, ultimately causing cell death.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the segregation of newly replicated daughter chromosomes. Inhibition of topoisomerase IV prevents the separation of interlinked DNA, leading to cell division arrest and death.

The dual-targeting mechanism of Ciprofloxacin contributes to its broad spectrum of activity and may reduce the likelihood of resistance development through a single-target mutation.

Caption: Mechanism of action of Ciprofloxacin.

Spectrum of Activity

Ciprofloxacin is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. However, rising rates of resistance have limited its empirical use in some clinical settings.

-

Gram-Negative Bacteria: Highly active against many Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Haemophilus influenzae, Neisseria gonorrhoeae, and Pseudomonas aeruginosa.

-

Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae. Its activity against enterococci is limited.

-

Atypical Bacteria: Active against organisms such as Mycoplasma pneumoniae and Chlamydia pneumoniae.

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The efficacy of Ciprofloxacin is best predicted by the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak plasma concentration to the MIC (Cmax/MIC).

-

AUC/MIC: For many infections, an AUC/MIC ratio of >125 is associated with a high probability of bacteriological and clinical success.

-

Cmax/MIC: A Cmax/MIC ratio of >10 is also considered a predictor of successful outcomes, particularly for concentration-dependent killing antibiotics like fluoroquinolones.

Experimental Protocols

Detailed experimental protocols for determining the pharmacokinetic and pharmacodynamic parameters of fluoroquinolones like Ciprofloxacin are extensive. Below are generalized methodologies for key experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis

This is a standard method for quantifying drug concentrations in biological matrices.

Caption: Workflow for LC-MS/MS pharmacokinetic analysis.

-

Sample Preparation:

-

Collection of biological samples (e.g., plasma, urine) from study subjects at various time points after drug administration.

-

Addition of an internal standard to the samples.

-

Protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Solid-phase extraction may be used for further cleanup and concentration of the analyte.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

-

A C18 column is typically used for separation.

-

A mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) is employed to elute the drug and its metabolites.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument.

-

The drug and internal standard are ionized, typically using electrospray ionization (ESI).

-

Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

-

-

Data Analysis:

-

A calibration curve is constructed using known concentrations of the drug.

-

The concentration of the drug in the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using appropriate software (e.g., Phoenix WinNonlin).

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard in vitro method to determine the antimicrobial susceptibility of bacteria.

-

Bacterial Inoculum Preparation:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

A few colonies are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This suspension is further diluted to achieve the final desired inoculum density in the microtiter plate wells.

-

-

Drug Dilution Series:

-

A stock solution of Ciprofloxacin is prepared.

-

A series of two-fold dilutions of the drug is made in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension.

-

Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacterium.

-

References

Methodological & Application

Application Notes and Protocols: Cetefloxacin (assumed Ciprofloxacin) Dosage for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetefloxacin, for which no specific data could be retrieved, is addressed in this document by assuming the user intended to inquire about Ciprofloxacin, a widely studied fluoroquinolone antibiotic. Ciprofloxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3][4] This interference leads to double-strand breaks in bacterial DNA, ultimately causing cell death.[1] Beyond its antibacterial properties, ciprofloxacin has also been observed to exert cytotoxic and cytostatic effects on various eukaryotic cell lines, making it a subject of interest in cancer research.[5][6] These effects are often associated with the induction of cell cycle arrest and apoptosis.[5][7]

This document provides detailed application notes and protocols for utilizing ciprofloxacin in in vitro cell culture experiments, with a focus on determining appropriate dosages for assessing its antibacterial activity and its cytotoxic effects on mammalian cells.

Data Presentation

Quantitative Data Summary

The following tables summarize the effective concentrations of ciprofloxacin in various in vitro models. Table 1 focuses on the cytotoxic effects on different mammalian cell lines, while Table 2 details the minimum inhibitory concentrations (MICs) against various bacterial strains.

Table 1: Cytotoxicity of Ciprofloxacin in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | IC50 / LC50 | Exposure Time | Reference |

| A549 | Human Lung Carcinoma | Trypan Blue | LC50: 133.3 µg/mL | 24 h | [6] |

| A549 | Human Lung Carcinoma | Trypan Blue | LC50: 102.1 µg/mL | 48 h | [6] |

| A375.S2 | Human Melanoma | Trypan Blue | LC50: 167.3 µg/mL | 48 h | [6] |

| B16 | Murine Melanoma | Trypan Blue | LC50: 173.8 µg/mL | 48 h | [6] |

| HepG2 | Human Liver Carcinoma | Trypan Blue | LC50: 216.5 µg/mL | 48 h | [6] |

| C6 | Rat Glioma | Trypan Blue | LC50: 297.6 µg/mL | 48 h | [6] |

| COLO829 | Human Melanoma | WST-1 | IC50: 0.74 mM | 24 h | [8] |

| COLO829 | Human Melanoma | WST-1 | IC50: 0.17 mM | 48 h | [8] |

| COLO829 | Human Melanoma | WST-1 | IC50: 0.10 mM | 72 h | [8] |

| A-172 | Human Glioblastoma | MTT | IC50: 388.6 µM | 24 h | [9] |

| A-172 | Human Glioblastoma | MTT | IC50: 308.9 µM | 48 h | [9] |

| A-172 | Human Glioblastoma | MTT | IC50: 259.3 µM | 72 h | [9] |

| Human Fibroblasts | Normal Human Fibroblasts | Neutral Red | Cytotoxic at ≥0.129 mM | 48 h | [10] |

| PC3 | Human Prostate Cancer | Cell Counting | 70-100% growth inhibition with 50-400 µg/ml | 3 days | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 0.25 - 1.0 | [11] |

| Staphylococcus epidermidis | Positive | 0.25 - 1.0 | [11] |

| Streptococcus spp. | Positive | 1.0 - 8.0 | [11] |

| Enterococcus faecalis | Positive | Not specified | [12] |

| Escherichia coli | Negative | ≤ 1.0 | [12] |

| Pseudomonas aeruginosa | Negative | ≤ 1.0 | [12] |

| Neisseria gonorrhoeae | Negative | ≤0.06 (Susceptible) | [13] |

| Haemophilus influenzae | Negative | Not specified | [12] |

| Klebsiella pneumoniae | Negative | Not specified | [12] |

| Proteus mirabilis | Negative | Not specified | [12] |

| MRSA 272123 | Positive | 12.5 µM | [14] |

| E. coli AG100 | Negative | 0.016 µM | [14] |

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of ciprofloxacin on adherent mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15][16][17]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Ciprofloxacin stock solution (sterile-filtered)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[15][17]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

-

Ciprofloxacin Treatment: Prepare serial dilutions of ciprofloxacin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of ciprofloxacin solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve ciprofloxacin) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18] Incubate for 3-4 hours at 37°C, protected from light.[18]

-

Formazan Solubilization: After the MTT incubation, add 150 µL of the solubilization solution to each well.[18] Gently pipette to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ciprofloxacin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the MIC of ciprofloxacin against a bacterial strain using the broth microdilution method.[19][20][21][22]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Ciprofloxacin stock solution (sterile-filtered)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Ciprofloxacin: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the ciprofloxacin stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in MHB without ciprofloxacin) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of ciprofloxacin at which no visible bacterial growth is observed.[20][23] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in mammalian cells treated with ciprofloxacin using propidium iodide (PI) staining and flow cytometry.[24][25][26]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Ciprofloxacin stock solution

-

Phosphate-buffered saline (PBS), sterile

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of ciprofloxacin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet (1-3 x 10^6 cells) in 1 mL of ice-cold 70% ethanol by adding it dropwise while vortexing to prevent clumping.[24] Fix the cells overnight at 4°C.[24]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution.[24] Incubate for 30 minutes at room temperature in the dark.[24]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle for each treatment condition.

Mandatory Visualization

Caption: Workflow for in vitro testing of Ciprofloxacin.

Caption: Ciprofloxacin's dual mechanism of action.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reviewofconphil.com [reviewofconphil.com]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. scispace.com [scispace.com]

- 7. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. goldbio.com [goldbio.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. protocols.io [protocols.io]

- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 21. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emerypharma.com [emerypharma.com]

- 24. corefacilities.iss.it [corefacilities.iss.it]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wp.uthscsa.edu [wp.uthscsa.edu]

Application Note and Protocol: Quantification of Cetefloxacin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetefloxacin is a novel fluoroquinolone antibiotic with broad-spectrum activity against various bacterial pathogens. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound concentrations in human plasma using a simple and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection.

The described method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method has been developed to be selective, accurate, and precise, making it suitable for routine analysis of plasma samples in a regulated bioanalytical laboratory.

Materials and Methods

Chemicals and Reagents

-

This compound reference standard (>99% purity)

-

Ciprofloxacin (Internal Standard, IS) (>99% purity)

-

Potassium dihydrogen phosphate (analytical grade)[5]

-

Water (HPLC grade, obtained from a water purification system)

-

Human plasma (drug-free, sourced from a reputable biobank)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][7]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Standard and Stock Solutions

3.1.1. This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.

3.1.2. Ciprofloxacin (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ciprofloxacin and dissolve it in 10 mL of methanol in a volumetric flask. Store under the same conditions as the this compound stock solution.

3.1.3. Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3.1.4. Internal Standard Working Solution (10 µg/mL): Dilute the Ciprofloxacin stock solution with the same diluent to obtain a final concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

3.2.1. Calibration Curve (CC) Standards: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working standard solution to obtain final concentrations of 0.05, 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.

3.2.2. Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels:

-

Low QC (LQC): 0.15 µg/mL

-

Medium QC (MQC): 2.0 µg/mL

-

High QC (HQC): 8.0 µg/mL

Sample Preparation (Protein Precipitation)

The protein precipitation method is a common and effective technique for removing proteins from plasma samples.[8][9] Acetonitrile is a frequently used solvent for this purpose.[1][2][3][4]

-

To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the Ciprofloxacin internal standard working solution (10 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[2][10]

-

Carefully transfer the supernatant to a clean tube.

-

Inject 20 µL of the supernatant into the HPLC system.

Sample Preparation Workflow

Caption: A diagram illustrating the protein precipitation procedure for plasma samples.

HPLC Operating Conditions

The following HPLC conditions are based on established methods for similar fluoroquinolone compounds.[3][5][6]

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.025 M Potassium Dihydrogen Phosphate buffer and Acetonitrile (80:20, v/v).[3][5] The pH of the buffer should be adjusted to 3.0 with orthophosphoric acid.[3][6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detector | UV Detector |

| Wavelength | 278 nm[3][6][7] |

| Internal Standard | Ciprofloxacin |

Overall Analytical Workflow

Caption: A flowchart depicting the main stages of the analytical method.

Method Validation

The analytical method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[11][12][13][14]

Selectivity

Analyze six different batches of blank human plasma to ensure no endogenous components interfere with the peaks of this compound and the internal standard.

Linearity and Range

The linearity of the method should be assessed by analyzing the calibration standards on three separate days. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.[3]

Table 1: Representative Calibration Curve Data

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.05 | Example Value |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 2.5 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

Accuracy and Precision

The intra-day and inter-day accuracy and precision will be determined by analyzing the LQC, MQC, and HQC samples (n=6) on three different days. The acceptance criteria are:

-

Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for LLOQ).

-

Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[14]

Table 2: Accuracy and Precision Data Summary

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LQC | 0.15 | Example Value | Example Value | Example Value | Example Value |

| MQC | 2.0 | Example Value | Example Value | Example Value | Example Value |

| HQC | 8.0 | Example Value | Example Value | Example Value | Example Value |

Recovery

The extraction recovery of this compound will be evaluated by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

Stability

The stability of this compound in human plasma will be assessed under various conditions to ensure the integrity of the samples during handling and storage.

-

Freeze-Thaw Stability: Three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for 24 hours.

-

Long-Term Stability: At -20°C and -80°C for at least 30 days.[3]

-

Autosampler Stability: In the autosampler at 4°C for 24 hours.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 3: Stability Data Summary

| Stability Condition | QC Level | Mean Concentration (µg/mL) | Accuracy (%) |

| Freeze-Thaw | LQC | Example Value | Example Value |

| (3 cycles) | HQC | Example Value | Example Value |

| Short-Term | LQC | Example Value | Example Value |

| (24h, RT) | HQC | Example Value | Example Value |

| Long-Term | LQC | Example Value | Example Value |

| (-20°C, 30 days) | HQC | Example Value | Example Value |

| Autosampler | LQC | Example Value | Example Value |

| (24h, 4°C) | HQC | Example Value | Example Value |

Conclusion

This application note details a straightforward, sensitive, and reliable HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient. The method demonstrates good linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic and other clinical studies in the development of this compound. The provided protocol and validation parameters offer a solid foundation for implementation in a bioanalytical laboratory.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. a protein precipitation extraction method [protocols.io]

- 3. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]

- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. elearning.unite.it [elearning.unite.it]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Cetefloxacin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5] It is a critical parameter in drug discovery and clinical microbiology to determine a pathogen's susceptibility to a particular antimicrobial agent and to evaluate the potency of new antimicrobial compounds like Cetefloxacin. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

Core Principles of MIC Determination

MIC determination relies on establishing a gradient of antimicrobial concentrations and observing the concentration at which bacterial growth is inhibited.[4][9][10] Two primary methods are recognized as reference standards:

-

Broth Dilution: A standardized suspension of bacteria is inoculated into a liquid growth medium containing serial dilutions of the antimicrobial agent.[1][2]

-

Agar Dilution: The antimicrobial agent is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar plates.[1][2][11]

The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources. Broth microdilution is often preferred for testing multiple antibiotics against a single organism, while agar dilution is efficient for testing a large number of organisms against a few antibiotics.[12][11]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This is the most common method for determining MICs in a clinical laboratory setting.[12]

Materials:

-

This compound powder of known purity

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain(s) of interest

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Calculate the volume of solvent (e.g., sterile deionized water or a solvent recommended for fluoroquinolones if not readily soluble in water) required to create a stock solution of 1280 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be verified using a spectrophotometer at 625 nm.

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 1280 µg/mL this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Within 15 minutes of preparing the final inoculum, add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), resulting in a final inoculum of approximately 5 x 10^4 CFU per well.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

Protocol 2: Agar Dilution Method

This method is considered a reference standard and is particularly useful for testing multiple bacterial strains simultaneously.[11]

Materials:

-

This compound powder of known purity

-

Mueller-Hinton Agar (MHA)

-

Bacterial strain(s) of interest

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Sterile petri dishes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare a series of this compound dilutions in sterile water at 10 times the final desired concentrations.

-

Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Also, prepare a growth control plate containing no antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Dilute this suspension 1:10 in sterile saline to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

-

-

Inoculation:

-

Using an inoculum replicating device, spot approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration. This will deliver approximately 10^4 CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, observed as the absence of a visible bacterial colony at the inoculation spot.

-

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured format.

Table 1: Example MIC Data for this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Dilution |

| Escherichia coli | 25922 | 0.5 | 0.5 |

| Staphylococcus aureus | 29213 | 0.25 | 0.25 |

| Pseudomonas aeruginosa | 27853 | 2 | 4 |

| Enterococcus faecalis | 29212 | 8 | 8 |

| Clinical Isolate 1 | N/A | 1 | 1 |

| Clinical Isolate 2 | N/A | >64 | >64 |

Mandatory Visualizations

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Agar Dilution MIC Determination.

Quality Control

For reliable and reproducible results, it is imperative to include quality control (QC) strains with known MIC values in each run. Recommended QC strains for Gram-negative and Gram-positive bacteria include E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, and E. faecalis ATCC 29212. The obtained MIC values for these QC strains should fall within the acceptable ranges published by CLSI or EUCAST.

Interpretation of Results

The MIC value itself is a quantitative measure of the in vitro activity of an antimicrobial agent. To provide a qualitative interpretation (i.e., Susceptible, Intermediate, or Resistant), the MIC value must be compared to established clinical breakpoints.[14][15] For a new compound like this compound, these breakpoints would need to be determined through extensive clinical and pharmacological studies.

Disclaimer: This document provides a general protocol for the determination of the MIC of this compound. It is essential to consult the latest guidelines from regulatory bodies like CLSI and EUCAST for the most current standards and procedures. This protocol may require optimization based on the specific properties of this compound and the microorganisms being tested.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 3. scilit.com [scilit.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. idexx.dk [idexx.dk]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. fda.gov [fda.gov]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. m.youtube.com [m.youtube.com]

- 10. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. fda.gov [fda.gov]

- 15. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]

Application Notes & Protocols: Ciprofloxacin as a Reference Standard in Antibiotic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death.[3][][5][6] Due to its well-characterized profile, Ciprofloxacin is widely used as a reference standard in antibiotic research for various applications, including the development of new antimicrobial agents, quality control of pharmaceutical formulations, and antimicrobial susceptibility testing.

These application notes provide detailed protocols for using Ciprofloxacin as a reference standard in key experimental procedures.

Physicochemical Properties of Ciprofloxacin

A summary of the key physicochemical properties of Ciprofloxacin is presented below. This data is essential for the preparation of standard solutions and for understanding its behavior in various analytical and biological systems.

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | [5] |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [5][7] |

| Molecular Weight | 331.34 g/mol | [5] |

| Appearance | Faintly yellowish to light yellow crystalline substance | [5] |

| pKa | 6.09, 8.74 | [8][9] |

| Water Solubility | Approx. 30 mg/mL (as hydrochloride salt at 20°C) | [7] |

| UV λmax | 278 nm | [10] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ciprofloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[6]

Application 1: Quantification of Ciprofloxacin in Pharmaceutical Formulations using HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of Ciprofloxacin in various formulations.[10][13] This protocol outlines a standard isocratic HPLC method.

Experimental Workflow: HPLC Analysis

Protocol: HPLC Method for Ciprofloxacin Quantification

1. Materials and Reagents:

-

Ciprofloxacin Reference Standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Triethanolamine (analytical grade)

-

Deionized water

-

Pharmaceutical formulation containing Ciprofloxacin

-

0.45 µm membrane filters

2. Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Ultrasonic bath

-

pH meter

3. Preparation of Mobile Phase:

-

Prepare a 0.025 M phosphoric acid solution in deionized water.

-

Adjust the pH of the phosphoric acid solution to 3.0 ± 0.1 with triethanolamine.[10]

-